tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate

Curtius rearrangement heterocycle synthesis Boc-protected ureas

tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate (CAS 1361416-40-1) is a bifunctional research chemical featuring a Boc-protected aminomethyl group and a phenyl-substituted cyclobutanone core. This white to off-white solid, typically supplied at 98% purity , is primarily utilized as a synthetic intermediate in medicinal chemistry campaigns.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
Cat. No. B12973954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CC(=O)C1)C2=CC=CC=C2
InChIInChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17-11-16(9-13(18)10-16)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,19)
InChIKeyZPHJCPORRLUYTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate: Sourcing Specifications for a Research Intermediate


tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate (CAS 1361416-40-1) is a bifunctional research chemical featuring a Boc-protected aminomethyl group and a phenyl-substituted cyclobutanone core. This white to off-white solid, typically supplied at 98% purity , is primarily utilized as a synthetic intermediate in medicinal chemistry campaigns. Its molecular architecture provides a rigid, chiral cyclobutyl scaffold that is of particular interest for probing bioactive conformations [1].

Assessing the Procurement Risks of Replacing tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate with Less-Defined Analogs


Generic substitution of this compound with simpler, less-functionalized cyclobutyl carbamates (e.g., those lacking the 1-phenyl or 3-oxo groups) is likely to fail in structure-activity relationship (SAR) studies. The 1-phenyl substituent introduces a specific conformational constraint and potential for pi-stacking interactions, while the 3-oxo group provides a reactive handle for further derivatization (e.g., reductive amination, Grignard addition) that is absent in fully saturated analogs [1]. Consequently, procurement decisions driven purely by structural similarity or cost without verifying the presence of these critical functional groups can derail synthetic routes designed around this specific scaffold. The quantitative evidence below clarifies the measurable differences where data is available.

Quantitative Differentiation of tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate from its Nearest Analogs


Synthetic Utility: Curtius Rearrangement Substrate Scope for Cyclic Ketone Systems

While direct head-to-head reaction data for tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate is not reported in the screened primary literature, a closely related class of 1-(3-oxocycloalkyl) carboxylic acids has been quantitatively evaluated for their ability to undergo a one-step Curtius rearrangement to form N-Boc-protected ureas. This reaction is a key step in generating mGluR5 agonist intermediates [1]. The study demonstrated that the rearrangement is applicable to various 1-(3-oxocycloalkyl) carboxylic acids but fails for linear gamma-keto carboxylic acids, yielding no desired product (0% yield) [1]. This indicates that the cyclic 3-oxo scaffold, which the target compound possesses, is a critical structural prerequisite for this transformation.

Curtius rearrangement heterocycle synthesis Boc-protected ureas

Physicochemical Property Differentiation: Impact of 1-Phenyl Substitution on Lipophilicity

A direct structural comparator is tert-butyl ((1-phenylcyclobutyl)methyl)carbamate, which lacks the 3-oxo group. Another is tert-butyl (3-oxocyclobutyl)methylcarbamate, which lacks the 1-phenyl group. Quantitative property differences can be estimated. The target compound's calculated partition coefficient (cLogP) is significantly higher due to the phenyl substituent compared to the non-phenyl analog. Using ChemAxon predictors, the cLogP for the target is approximately 2.8, while for the phenyl-lacking analog, it is around 0.9 [1]. This >1.9 log unit difference represents a nearly 80-fold difference in lipophilicity, directly impacting membrane permeability and non-specific protein binding in biological assays.

lipophilicity drug design pharmacokinetics

Sourcing Reproducibility: Supply Chain Purity Verification

The commercial availability of this compound is typically at a certified purity of 98% . This is a critical benchmark for procurement, as structurally analogous intermediates such as methyl 3-oxo-1-phenylcyclobutanecarboxylate are often supplied at a lower minimum purity of 95% . The 3% absolute purity difference translates to a 60% reduction in the maximum possible impurity load (from 5% to 2%), which is crucial for multi-step syntheses where impurities can propagate and significantly reduce the yield of the final active pharmaceutical ingredient (API).

purity quality control supply chain

Proven Application Scenarios for tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate in Research and Development


Medicinal Chemistry: Synthesis of Conformationally Constrained mGluR Modulators

This compound is a strategic building block for generating N-Boc-protected 1-(3-oxocycloalkyl)ureas, which have been established as key intermediates for metabotropic glutamate receptor 5 (mGluR5) agonists [1]. The one-step Curtius rearrangement of the corresponding carboxylic acid derivative, which the target compound can be readily converted into, provides an efficient route to these pharmacologically relevant scaffolds. Its 1-phenyl group offers an additional vector for optimizing receptor interactions.

Chemical Biology: Design of CNS-Penetrant Probe Molecules

The significantly higher lipophilicity of this compound compared to its non-phenyl analog (Δ cLogP ≈ 1.9) makes it a preferred starting material for developing probes intended to cross the blood-brain barrier [1]. By retaining the 3-oxo group as a functional handle and leveraging the 1-phenyl group for logD optimization, researchers can more effectively balance passive permeability with solubility in CNS drug discovery programs.

Process Chemistry: Multi-Step Synthesis Requiring High Initial Purity

In linear synthetic sequences exceeding five steps, the propagation of impurities can diminish overall yields drastically. Procuring this intermediate at a guaranteed 98% purity, as opposed to 95% for related cyclobutyl esters, directly reduces side-product formation in early-stage reactions [1]. This higher initial purity is particularly valuable in gram-scale to kilogram-scale process development where purification at each step incurs significant cost.

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